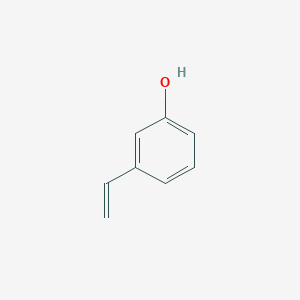
3-乙烯基苯酚
描述
3-Vinylphenol, also known as 3-ethenylphenol, is an organic compound with the molecular formula C8H8O. It is a derivative of phenol with a vinyl group attached to the benzene ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, polymers, and materials science.
科学研究应用
3-Vinylphenol has a wide range of applications in scientific research:
作用机制
- Primary Targets : 3-Vinylphenol interacts with various cellular components, but one of its primary targets is serum albumin in human blood .
- Specifically, the vinyl group (C=C) in 3-Vinylphenol can participate in nucleophilic reactions, potentially modifying proteins or other cellular components .
- The exact biochemical pathways affected by 3-Vinylphenol are not extensively studied. However, its radical scavenging activity may be associated with cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
生化分析
Biochemical Properties
3-Vinylphenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is a product of the decarboxylation of p-hydroxycinnamic acids, a process that involves phenolic acid decarboxylases . These enzymes are found in various microorganisms, including bacteria and fungi . The interactions between 3-Vinylphenol and these enzymes are crucial for its formation and its role in various biochemical reactions .
Cellular Effects
3-Vinylphenol has been shown to have potent cytotoxicity against human lung cells . This effect may be due to its hydroxyl group or its ability to form cross-links with other molecules . It influences cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
The mechanism of action of 3-Vinylphenol at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been shown to inhibit the PI3K/AKT and p38 MAPK signaling pathways, which play crucial roles in cellular processes such as cell growth, proliferation, and survival .
Temporal Effects in Laboratory Settings
Over time, the effects of 3-Vinylphenol can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
3-Vinylphenol is involved in the metabolic pathways of the biotransformation of phenolic compounds . It interacts with enzymes such as phenolic acid decarboxylases and is a product of the decarboxylation of p-hydroxycinnamic acids .
Transport and Distribution
Given its chemical structure, it is likely to interact with various transporters or binding proteins, influencing its localization or accumulation within cells .
Subcellular Localization
Based on its chemical properties and interactions with various biomolecules, it is likely to be found in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: 3-Vinylphenol can be synthesized through various methods. One common approach involves the decarboxylation of p-coumaric acid in the presence of lactobacteria . Another method includes the ethenolysis of cardanol to 3-non-8-enylphenol followed by isomerizing ethenolysis . The metathesis reaction works well using dichloromethane, but greener solvents like 2-methyl tetrahydrofuran also give similar results .
Industrial Production Methods: Industrial production of 3-vinylphenol often involves the use of cardanol derived from cashew nut shell liquid. This process is environmentally advantageous due to the bio-derived nature of the side products, which are easily separable and commercially valuable .
化学反应分析
Types of Reactions: 3-Vinylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Hydrogenation can convert the vinyl group to an ethyl group.
Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine or nitric acid.
Major Products:
Oxidation: Quinones.
Reduction: Ethylphenol.
Substitution: Halogenated or nitrated phenols.
相似化合物的比较
3-Vinylphenol can be compared with other vinylphenols such as 4-vinylphenol and 4-vinylguaiacol:
4-Vinylphenol: Similar in structure but with the vinyl group at the para position.
4-Vinylguaiacol: Contains a methoxy group in addition to the vinyl group.
Uniqueness: 3-Vinylphenol is unique due to its specific position of the vinyl group on the benzene ring, which influences its reactivity and applications. Its synthesis from renewable resources like cardanol also adds to its environmental benefits .
属性
IUPAC Name |
3-ethenylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h2-6,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGIFMKMDRDNBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
24979-69-9 | |
| Record name | Phenol, 3-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24979-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00211033 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620-18-8 | |
| Record name | Phenol, 3-ethenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 3-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-ethenylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


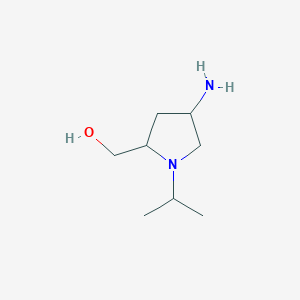
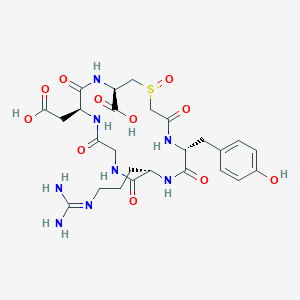
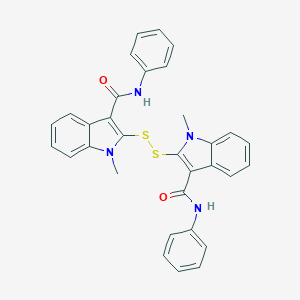
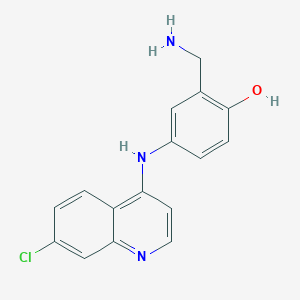
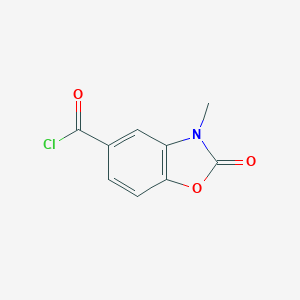
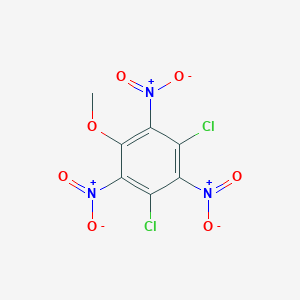
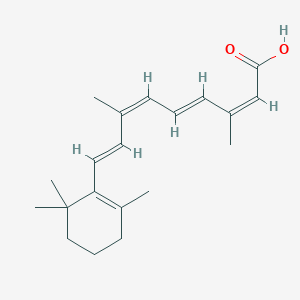
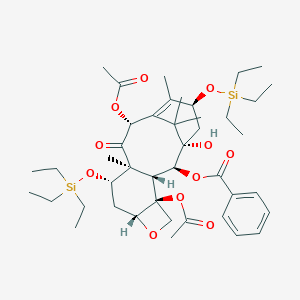
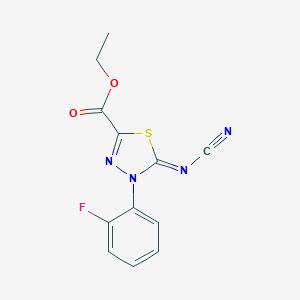
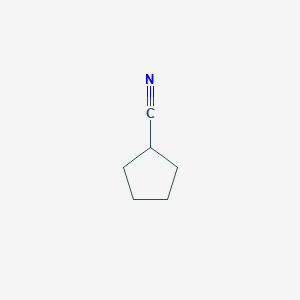
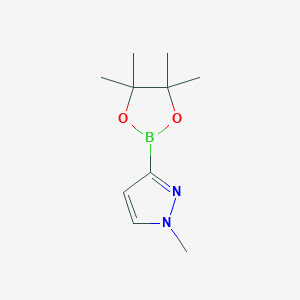
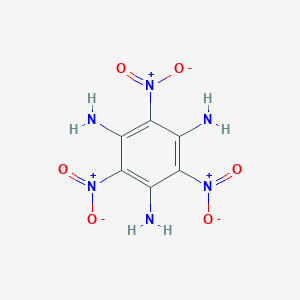
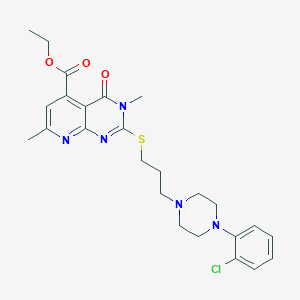
![Dibenzo[a,l]pyrene](/img/structure/B127179.png)
